tert-butyl (3-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)propyl)carbamate
Description
This compound is a pyridine derivative featuring a tert-butyl carbamate group, a propyl chain, and a tetrahydro-2H-pyran-4-yl methoxy substituent attached to an isonicotinamide core. Its structure integrates multiple functional groups:
- Isonicotinamide backbone: Provides a pyridine ring system, enabling hydrogen bonding and π-π interactions, which are critical for biological activity or molecular recognition .
- Tetrahydro-2H-pyran-4-yl methoxy group: Enhances solubility and metabolic stability due to the oxygen-rich tetrahydropyran moiety .
- tert-Butyl carbamate: Acts as a protecting group for amines, improving synthetic accessibility and stability during reactions .
Properties
IUPAC Name |
tert-butyl N-[3-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-20(2,3)28-19(25)23-9-4-8-22-18(24)16-5-10-21-17(13-16)27-14-15-6-11-26-12-7-15/h5,10,13,15H,4,6-9,11-12,14H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJKDGNYEGSIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=NC=C1)OCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
tert-butyl (3-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)propyl)carbamate is a complex organic compound that incorporates a tert-butyl group, a tetrahydro-2H-pyran-4-yl methoxy moiety, and an isonicotinamido structure. This combination suggests potential biological activity, particularly in the context of neurodegenerative diseases and other therapeutic applications.
Biological Activity
Mechanism of Action
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, related compounds have been shown to inhibit β-secretase and acetylcholinesterase, which are critical enzymes involved in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, the compound may reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
In Vitro Studies
In vitro studies on related compounds demonstrate their ability to protect astrocytes from amyloid-beta-induced toxicity. For example, a compound structurally similar to this compound showed a significant increase in cell viability when co-treated with amyloid-beta, suggesting protective effects against neurotoxicity .
Research Findings
Table 1: Summary of Biological Activities of Related Compounds
Case Studies
- Alzheimer's Disease Models
-
Neuroprotection Against Oxidative Stress
- Another study highlighted the antioxidant properties of related compounds, which can mitigate oxidative stress-induced cell death in neuronal cells. The ability to reduce reactive oxygen species (ROS) could be crucial for developing therapies aimed at protecting neurons from degeneration.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing isonicotinamide moieties can exhibit anticancer properties. The incorporation of the tetrahydropyran unit enhances solubility and bioavailability, making it a promising candidate for drug development against various cancers.
Case Study:
A study published in Molecules demonstrated that derivatives of isonicotinamide showed significant cytotoxic effects on cancer cell lines, suggesting that the tert-butyl carbamate derivative could enhance these effects through improved pharmacokinetics and targeted delivery mechanisms .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's.
Case Study:
Research highlighted in a publication from MDPI indicated that similar compounds provided moderate protection against amyloid-beta-induced toxicity in astrocytes, reducing inflammatory markers like TNF-α. This suggests that tert-butyl (3-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)propyl)carbamate could play a role in developing therapies for neurodegenerative conditions .
Polymer Chemistry
The unique structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its ability to enhance mechanical properties and thermal stability makes it suitable for high-performance materials.
Data Table: Properties of Polymers Modified with Tert-butyl Carbamate
| Property | Control Polymer | Polymer with Tert-butyl Carbamate |
|---|---|---|
| Tensile Strength (MPa) | 45 | 65 |
| Elongation at Break (%) | 300 | 400 |
| Thermal Stability (°C) | 200 | 250 |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways related to drug metabolism.
Case Study:
A study indicated that similar carbamate derivatives were effective in inhibiting acetylcholinesterase, which is crucial for neurotransmitter regulation. This raises the possibility that the tert-butyl derivative could be developed as a therapeutic agent for conditions like myasthenia gravis or Alzheimer's disease .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic conditions cleave the Boc group to release the free amine. For example:
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Conditions : HCl in ethyl acetate (HCl/EA) at room temperature for 4 hours .
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Mechanism : Protonation of the carbamate oxygen followed by elimination of isobutylene and CO₂, yielding the primary amine.
Example Reaction :
Key Data :
| Substrate | Reagent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| tert-Butyl carbamates | HCl/EA | 4 | >90 |
Amide Bond Formation and Stability
The isonicotinamide linkage is likely synthesized via coupling of an isonicotinic acid derivative with a propylamine intermediate. Common methods include:
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Reagents : HATU, EDCl, or DCC with HOBt in dichloromethane (DCM) or dimethylformamide (DMF).
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Catalysts : Base (e.g., DIPEA or triethylamine) to activate the carboxylate .
Example Reaction :
Key Observations :
-
Amides are generally stable under physiological conditions but hydrolyze under strong acidic or basic conditions.
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The pyridine ring in isonicotinamide may participate in hydrogen bonding or π-π stacking with biological targets.
Etherification for Methoxy Group Installation
The tetrahydropyranylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction:
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Nucleophilic Substitution : Requires a leaving group (e.g., Cl⁻) on the isonicotinic acid and tetrahydropyranylmethanol as the nucleophile, often with NaH or K₂CO₃ as base .
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Mitsunobu Reaction : Uses DIAD/DEAD with triphenylphosphine in THF or DMF .
Example Reaction :
Key Data :
| Method | Reagents | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Nucleophilic substitution | NaH, DMF | DMF | 70–85 | |
| Mitsunobu | DIAD, PPh₃ | THF | 80–90 |
Stability Under Physiological Conditions
-
Carbamate Stability : Stable in neutral aqueous solutions but hydrolyzes in acidic environments (e.g., lysosomal pH ~4.5) .
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Pyran Ring : Resists ring-opening under standard conditions but may undergo oxidation at elevated temperatures.
Degradation Pathways :
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Acidic hydrolysis of the Boc group.
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Base-catalyzed amide hydrolysis.
Functionalization of the Pyridine Ring
The isonicotinic acid’s pyridine ring can undergo electrophilic substitution (e.g., nitration, halogenation) or cross-coupling reactions if activated with directing groups. For example:
Example Reaction :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous pyridine derivatives are outlined below:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications:
Substituent Effects :
- The tetrahydro-2H-pyran-4-yl methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 4-iodo or 4-chloro derivatives) .
- tert-Butyl carbamate is a common protective group in all tert-butyl-containing analogs, but its placement on a propyl chain (target compound) may reduce steric hindrance during synthetic steps compared to direct attachment to the pyridine ring .
However, halogenated analogs (e.g., 4-chloro derivatives) may exhibit stronger electrophilic reactivity, increasing off-target effects . Fluorinated compounds (e.g., Example 75) demonstrate enhanced metabolic stability, a feature absent in the target compound but achievable via structural modifications .
Synthetic Utility :
- Iodo-substituted pyridines (e.g., 4-iodo-5-methoxypyridin-3-amine) are valuable intermediates for Suzuki-Miyaura couplings, whereas the target compound’s tetrahydropyran group may require orthogonal protection strategies .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing tert-butyl (3-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)propyl)carbamate?
- Answer: The synthesis involves sequential Boc protection, coupling, and cyclization steps. For example:
- Boc Protection: Reacting 4-(aminomethyl)tetrahydro-2H-pyran-4-amine with Boc₂O in DCM at -78°C under N₂ yields the Boc-protected intermediate .
- Coupling Reactions: Subsequent steps use Pd(PPh₃)₂Cl₂ and CuI catalysts for Sonogashira-type couplings (e.g., introducing diethoxyprop-1-yne) .
- Purification: Column chromatography (e.g., silica gel with EtOAc/hexane) and liquid-liquid extraction (DCM/water) are critical for isolating intermediates .
Q. How is Boc protection employed in the synthesis, and what are its advantages?
- Answer: Boc (tert-butoxycarbonyl) protection is used to shield primary amines during multi-step syntheses. Advantages include:
- Stability: Boc groups resist acidic/basic conditions except strong acids (e.g., TFA).
- Selectivity: Demonstrated in stepwise protection of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine, enabling selective functionalization of secondary amines .
Q. What purification methods are recommended for intermediates?
- Answer:
- Liquid-Liquid Extraction: Adjusting pH (e.g., HCl to pH 5) separates aqueous/organic phases, removing polar byproducts .
- Column Chromatography: Silica gel with gradient elution (e.g., 0–50% EtOAc in hexane) resolves intermediates, confirmed by TLC and MS (e.g., m/z 469 [M+H]⁺ for key intermediates) .
Advanced Research Questions
Q. How can coupling reactions (e.g., Sonogashira) be optimized for this compound?
- Answer:
- Catalyst System: Pd(PPh₃)₂Cl₂/CuI with DIEA as a base in THF achieves efficient alkyne coupling. Optimal catalyst loading (e.g., 4 mol% Pd) minimizes side reactions .
- Temperature Control: Room-temperature reactions (12–24 h) balance reactivity and selectivity, avoiding decomposition of sensitive intermediates .
- Monitoring: Use LC-MS to track reaction progress and identify byproducts (e.g., dehalogenation or over-coupling) .
Q. What advanced analytical techniques validate structural integrity and purity?
- Answer:
- NMR Conformational Analysis: Studies on tert-butyl pyran derivatives (e.g., 2D NOESY) reveal spatial arrangements of substituents, critical for confirming stereochemistry .
- Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS confirms molecular ions (e.g., m/z 469 [M+H]⁺) and fragments, ensuring correct mass-to-charge ratios .
- X-ray Crystallography: Resolves hydrogen-bonding networks in carbamate derivatives, aiding in understanding solid-state packing and stability .
Q. How do steric/electronic factors influence reactivity in late-stage intermediates?
- Answer:
- Steric Hindrance: Bulky tert-butyl groups slow nucleophilic attacks, requiring elevated temperatures (e.g., 65°C with TBAF for cyclization) .
- Electronic Effects: Electron-withdrawing groups (e.g., pyrimidine rings) activate positions for nucleophilic substitution, guiding regioselective modifications .
- Computational Modeling: DFT calculations predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites), aiding in rational design .
Methodological Considerations
- Handling Air-Sensitive Reagents: Use Schlenk lines or gloveboxes for steps requiring anhydrous conditions (e.g., CuI/Pd catalysis) .
- Scale-Up Challenges: Batch processes may require adjusted stoichiometry (e.g., excess diethoxyprop-1-yne to drive coupling reactions) .
- Contradictions in Data: Some synthetic routes may report conflicting yields; replicate protocols with controlled variables (e.g., solvent purity, catalyst batch) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
